(ジエチル-1H-1,2,3-トリアゾール-4-イル)メタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

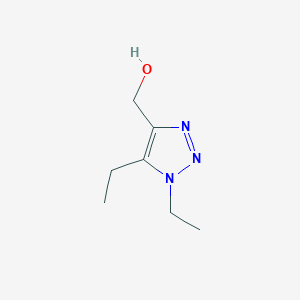

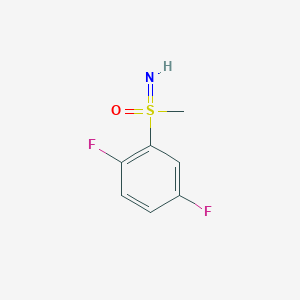

(diethyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that is part of a broader class of 1,2,3-triazole derivatives. These compounds are known for their diverse range of biological activities and applications in various fields of chemistry. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a crucial structural motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. Although the provided papers do not directly discuss the synthesis of (diethyl-1H-1,2,3-triazol-4-yl)methanol, they do provide insight into related synthetic processes. For instance, the electrochemical utilization of methanol as a C1 source in the synthesis of 2,3-dihydroquinazolin-4(1H)-one demonstrates the activation and utilization of methanol in cyclization reactions with 2-aminobenzamides . This method proceeds without the need for metal catalysts or external oxidants, which could be relevant for the synthesis of triazole alcohols.

Molecular Structure Analysis

The molecular structure of triazole alcohols like (diethyl-1H-1,2,3-triazol-4-yl)methanol is characterized by the presence of a triazole ring and a hydroxyl group. The triazole ring is a stable structure that can engage in hydrogen bonding due to the presence of nitrogen atoms. The hydroxyl group contributes to the compound's solubility in polar solvents and can participate in further chemical reactions.

Chemical Reactions Analysis

Triazole alcohols can undergo various chemical reactions, including alkylation, acylation, and oxidation. The unexpected methylation of hydroxyls in the synthesis of 1H-1,2,4-triazole alcohol derivatives containing a ferrocenyl moiety indicates that methanol can act as a methylating agent under certain conditions . This suggests that (diethyl-1H-1,2,3-triazol-4-yl)methanol could potentially undergo similar reactions, leading to the formation of methylated derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole alcohols are influenced by their molecular structure. The presence of the triazole ring and hydroxyl group affects the compound's boiling point, melting point, solubility, and reactivity. The hydroxyl group makes the compound more polar and potentially increases its solubility in water and other polar solvents. The triazole ring contributes to the compound's stability and its ability to participate in hydrogen bonding, which can affect its interaction with biological targets.

科学的研究の応用

- DETM誘導体は、有望な生物活性を示します。 研究者は、さまざまなアナログを合成し、がん細胞に対する抗増殖剤としての可能性を評価しました 。これらの化合物は、新規医薬品の開発のためのリードとなり得ます。

- 1,2,3-トリアゾールと密接に関連する、一部の1,2,4-トリアゾール誘導体が農薬として調査されてきました。 たとえば、合成された化合物(CGR3)は、根の伸長を促進し、内因性ホルモンレベルに影響を与える根成長促進剤として作用します 。

創薬と医薬品化学

農薬用途

作用機序

Target of Action

(Diethyl-1H-1,2,3-triazol-4-yl)methanol is a complex compound with potential biological activity. Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (diethyl-1H-1,2,3-triazol-4-yl)methanol may also interact with various biological targets.

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (diethyl-1H-1,2,3-triazol-4-yl)methanol may affect a wide range of biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

The presence of the triazole ring in the compound could potentially influence its pharmacokinetic properties, as triazole derivatives are known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, suggesting that (diethyl-1h-1,2,3-triazol-4-yl)methanol may have a range of effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

The 1H-1,2,3-triazole molecules play a vital role in pharmaceuticals and agrochemicals . They have a broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Recent literature studies demonstrated that 1H-1,2,3-triazole ring-containing heterocycles show superior carbonic anhydrase inhibitors . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II .

特性

IUPAC Name |

(1,5-diethyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-7-6(5-11)8-9-10(7)4-2/h11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPOYPGKVAMLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)

![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)

![1'-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2520564.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)

![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2520572.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)